Tris(2-methylprop-2-en-1-yl) phosphite
Description
Historical Context and Significance of Alkyl Phosphites in Chemical Synthesis
The study of organophosphorus chemistry, which examines organic compounds containing phosphorus, has a rich history. lookchem.com Alkyl phosphites, with the general formula P(OR)₃, are a prominent class within this field. wikipedia.org Their synthesis and reactivity have been a subject of investigation for over a century, with early work focusing on their preparation from phosphorus trichloride (B1173362) and alcohols. wikipedia.org The reaction between phosphorus trichloride and an alcohol, often in the presence of a base to neutralize the resulting hydrogen chloride, is a fundamental method for forming trialkyl phosphites. wikipedia.org
The significance of alkyl phosphites in chemical synthesis is multifaceted. They are well-known for their role in the Michaelis-Arbuzov reaction, a cornerstone for the formation of phosphonates, and the Perkow reaction, which yields vinyl phosphates. wikipedia.org These reactions have been instrumental in developing a wide array of organophosphorus compounds with diverse applications. Furthermore, the lone pair of electrons on the phosphorus atom imparts nucleophilic character, allowing them to act as effective ligands in organometallic chemistry and as reagents in various organic transformations. lookchem.comwikipedia.org Their utility also extends to industrial applications, where they have been employed as stabilizers in polymers. wikipedia.org
Advanced Structural Features and Stereochemical Aspects of Tris(2-methylprop-2-en-1-yl) phosphite (B83602)
Tris(2-methylprop-2-en-1-yl) phosphite, also known as tri(methallyl) phosphite, possesses distinct structural features that differentiate it from simpler alkyl phosphites. The presence of the 2-methylprop-2-en-1-yl (methallyl) groups introduces unsaturated carbon-carbon double bonds into the molecule.
Interactive Data Table: Molecular Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₁O₃P | epa.gov |
| Average Mass | 244.271 g/mol | epa.gov |
| Monoisotopic Mass | 244.122832 g/mol | epa.gov |
The key structural elements of this compound are the P-O-C linkages and the pendant methallyl groups. The phosphorus atom is trivalent and adopts a trigonal pyramidal geometry, with the lone pair of electrons occupying one of the vertices. The presence of the double bond in the allylic position of each substituent introduces potential for interesting reactivity and stereochemical considerations.
Positioning within the Broader Landscape of Phosphite Ligands and Reagents
Phosphite esters are widely recognized for their role as ligands in homogeneous catalysis. uidaho.edu They are classified as π-acceptor ligands, capable of stabilizing low-valent metal centers by accepting electron density from the metal into their P-O σ* antibonding orbitals. This property, combined with their steric bulk, allows for the fine-tuning of the catalytic activity and selectivity of metal complexes. researchgate.net
This compound, with its three unsaturated methallyl groups, can be conceptually positioned within this landscape. The electronic properties of the ligand are influenced by the electronegative oxygen atoms, which withdraw electron density from the phosphorus atom, enhancing its π-acceptor character compared to analogous phosphine (B1218219) ligands. The steric hindrance around the phosphorus center is dictated by the size and conformation of the three methallyl groups.
While specific catalytic applications of this compound are not documented in the reviewed literature, its structural similarity to other unsaturated phosphites suggests potential utility. For instance, the presence of the double bonds in the ligand backbone could offer sites for secondary interactions or for anchoring the ligand to a polymer support. The reactivity of the unsaturated moieties could also be exploited in post-coordination modifications of the corresponding metal complexes. The broader class of phosphite ligands has been successfully employed in a variety of catalytic transformations, including hydroformylation, hydrogenation, and cross-coupling reactions. uidaho.edu The unique combination of electronic and steric properties of this compound makes it a candidate for exploration in these and other catalytic processes.
Structure
3D Structure
Properties
CAS No. |
2651-93-6 |
|---|---|
Molecular Formula |
C12H21O3P |
Molecular Weight |
244.27 g/mol |
IUPAC Name |
tris(2-methylprop-2-enyl) phosphite |
InChI |
InChI=1S/C12H21O3P/c1-10(2)7-13-16(14-8-11(3)4)15-9-12(5)6/h1,3,5,7-9H2,2,4,6H3 |
InChI Key |
AENSMBQZVVPIQU-UHFFFAOYSA-N |
SMILES |
CC(=C)COP(OCC(=C)C)OCC(=C)C |
Canonical SMILES |
CC(=C)COP(OCC(=C)C)OCC(=C)C |
Other CAS No. |
2651-93-6 |
Origin of Product |
United States |
Synthetic Methodologies for Tris 2 Methylprop 2 En 1 Yl Phosphite
Direct Esterification Routes
Direct esterification stands as a fundamental method for the preparation of trialkyl phosphites. This approach is predicated on the reaction of a phosphorus trihalide, most commonly phosphorus trichloride (B1173362) (PCl₃), with an alcohol.
Reaction of Phosphorus Trichloride with 2-Methylprop-2-en-1-ol
The principal direct synthesis of tris(2-methylprop-2-en-1-yl) phosphite (B83602) involves the reaction of phosphorus trichloride with three equivalents of 2-methylprop-2-en-1-ol (also known as methallyl alcohol). The reaction proceeds via a nucleophilic attack of the alcoholic oxygen on the phosphorus atom, with the subsequent displacement of a chloride ion. This process is repeated three times to yield the final triester. A crucial aspect of this reaction is the concurrent formation of three equivalents of hydrogen chloride (HCl) as a byproduct. wikipedia.orgyoutube.comstackexchange.comrsc.orgdoubtnut.com
PCl₃ + 3 CH₂(C(CH₃))CH₂OH → P(OCH₂C(CH₃)=CH₂)₃ + 3 HCl
The presence of the generated HCl is problematic as it can lead to the degradation of the desired phosphite ester through dealkylation, forming dialkyl phosphite and an alkyl chloride. wikipedia.org To circumvent this, the reaction is almost invariably carried out in the presence of a base to neutralize the HCl as it is formed. google.com Tertiary amines, such as triethylamine (B128534) or pyridine, are commonly employed for this purpose, as they form stable hydrochloride salts that can be easily removed from the reaction mixture by filtration. google.comorgsyn.org
The general procedure involves dissolving 2-methylprop-2-en-1-ol and the amine base in an inert solvent, followed by the slow, dropwise addition of a solution of phosphorus trichloride in the same solvent, typically under cooling to manage the exothermic nature of the reaction. orgsyn.org
Optimization of Reaction Parameters for Enhanced Yield and Purity
The yield and purity of tris(2-methylprop-2-en-1-yl) phosphite are highly dependent on the careful control of several reaction parameters. Key factors that are typically optimized include the choice of base, solvent, reaction temperature, and the stoichiometry of the reactants.
Table 1: Optimization Parameters for the Synthesis of Trialkyl Phosphites
| Parameter | Variation | Effect on Yield and Purity | Reference |
| Base | Triethylamine, Pyridine, Diethylaniline | The choice of base can affect the ease of filtration of the resulting hydrochloride salt and the overall reaction rate. Diethylaniline is noted for forming easily filterable, non-hygroscopic salts. | orgsyn.org |
| Solvent | Toluene, Hexane, Dichloromethane, Diethyl ether | An inert solvent is crucial to facilitate stirring and heat transfer. The choice of solvent can influence reaction temperature and solubility of reactants and byproducts. | orgsyn.org |
| Temperature | 0°C to reflux | Initial cooling is often necessary to control the exothermicity. Subsequent heating to reflux can drive the reaction to completion. | orgsyn.org |
| Stoichiometry | Slight excess of alcohol and base | Using a slight excess of the alcohol and base can ensure the complete consumption of the phosphorus trichloride, minimizing the presence of unreacted starting material in the final product. | google.com |
For instance, in the synthesis of analogous trialkyl phosphites, maintaining a low temperature during the addition of PCl₃ prevents side reactions, while a subsequent period of reflux ensures the reaction goes to completion. orgsyn.org The efficiency of mixing is also critical to prevent localized high concentrations of HCl, which can lead to product degradation. orgsyn.org
Transesterification Pathways
Transesterification offers an alternative and widely used method for the synthesis of trialkyl phosphites, including this compound. This method involves the reaction of a readily available phosphite ester, typically a triaryl phosphite like triphenyl phosphite, with an excess of the desired alcohol, in this case, 2-methylprop-2-en-1-ol. google.comacs.orggoogle.comgoogle.com
The general reaction is as follows:
P(OPh)₃ + 3 CH₂(C(CH₃))CH₂OH ⇌ P(OCH₂C(CH₃)=CH₂)₃ + 3 PhOH
This equilibrium reaction is typically driven to completion by removing the phenol (B47542) byproduct, which has a higher boiling point than the alcohol, through distillation, often under reduced pressure. google.com The reaction is generally catalyzed by a basic catalyst, such as a metal alcoholate (e.g., sodium methoxide) or a metal phenolate. google.comacs.org The use of a catalyst corresponding to the alcohol or phenol involved can minimize the introduction of impurities. google.com
Table 2: Catalysts for Transesterification of Phosphites
| Catalyst | Typical Concentration | Advantages | Disadvantages | Reference |
| Sodium Methoxide | Catalytic amount | Effective catalyst | Can introduce methanol (B129727) and related byproducts if not carefully controlled. | google.com |
| Sodium Phenate | Catalytic amount | Avoids the formation of methanol-related byproducts, leading to a purer phenol distillate for recycling. | May be less reactive than alkoxides. | google.com |
Alternative Synthetic Approaches for Trialkyl Phosphites
While direct esterification and transesterification are the most common methods, other synthetic strategies for preparing trialkyl phosphites have been developed. One such method involves the reaction of phosphorous acid with hexaalkyldisilazanes. This approach has been used for the synthesis of tris(trialkylsilyl) phosphites and could potentially be adapted for other phosphites. chemicalbook.com The reaction proceeds without the need for a separate catalyst or solvent, and the byproducts are volatile, simplifying purification. chemicalbook.com
Another approach involves the reaction of phosphorus trichloride with an alcohol in the presence of ammonia. google.com This method avoids the use of more expensive tertiary amines but requires careful temperature control.
Synthesis of Structurally Modified Analogues and Derivatives of this compound
The synthesis of structurally modified analogues of this compound can be achieved by utilizing substituted allyl alcohols in the synthetic schemes described above. For example, using a different substituted allyl alcohol in the direct esterification or transesterification reaction would yield a correspondingly substituted triallyl phosphite.
Furthermore, the reactivity of the allyl groups in this compound itself allows for the synthesis of various derivatives. For instance, the double bonds can undergo a variety of addition reactions. A notable reaction of phosphites is the Michaelis-Arbuzov reaction, where the phosphite reacts with an alkyl halide to form a phosphonate (B1237965). nih.gov While this reaction transforms the phosphite, it is a key pathway to functionalized phosphorus compounds starting from trialkyl phosphites.
The synthesis of functionalized allyl phosphonates can also be achieved through the coupling of arylboronic acids with haloallyl phosphonates, a reaction that showcases the potential for creating a diverse range of substituted allyl phosphorus compounds. nih.gov
Chemical Reactivity and Mechanistic Studies of Tris 2 Methylprop 2 En 1 Yl Phosphite
Arbuzov Rearrangements and Related Phosphonate (B1237965) Formation
The Michaelis-Arbuzov reaction, a cornerstone of organophosphorus chemistry, provides a powerful method for the formation of phosphonates from trialkyl phosphites. nih.govwikipedia.orgjk-sci.com This reaction involves the conversion of a trivalent phosphorus ester to a pentavalent phosphorus species upon reaction with an alkyl halide. nih.govwikipedia.org
Reaction with Alkyl Halides and Derivatives
Tris(2-methylprop-2-en-1-yl) phosphite (B83602) reacts with various alkyl halides, leading to the formation of the corresponding bis(2-methylprop-2-en-1-yl) alkylphosphonates. The general reactivity of alkyl halides in the Arbuzov reaction follows the order RI > RBr > RCl. jk-sci.com Primary alkyl halides are particularly effective reactants. jk-sci.com
The reaction is typically initiated by heating the mixture of the phosphite and the alkyl halide. The reaction with methyl iodide, for instance, would yield bis(2-methylprop-2-en-1-yl) methylphosphonate (B1257008) and 2-methylprop-2-en-1-yl iodide.
Table 1: Illustrative Examples of Arbuzov Reactions with Tris(2-methylprop-2-en-1-yl) Phosphite
| Alkyl Halide (RX) | Product: Bis(2-methylprop-2-en-1-yl) R-phosphonate | Byproduct |
| Methyl Iodide (CH₃I) | Bis(2-methylprop-2-en-1-yl) methylphosphonate | 2-methylprop-2-en-1-yl iodide |
| Ethyl Bromide (CH₃CH₂Br) | Bis(2-methylprop-2-en-1-yl) ethylphosphonate | 2-methylprop-2-en-1-yl bromide |
| Benzyl Chloride (C₆H₅CH₂Cl) | Bis(2-methylprop-2-en-1-yl) benzylphosphonate | 2-methylprop-2-en-1-yl chloride |
This table presents illustrative examples based on the general principles of the Arbuzov reaction.
Elucidation of Reaction Mechanisms and Intermediates
The mechanism of the Arbuzov rearrangement is well-established and proceeds through a two-step process. nih.govcia.gov
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the lone pair of electrons on the phosphorus atom of this compound on the electrophilic carbon of the alkyl halide. This is an Sₙ2 reaction that results in the formation of a quasi-phosphonium salt intermediate. nih.govcia.gov
Dealkylation: The displaced halide ion then acts as a nucleophile and attacks one of the carbon atoms of the 2-methylprop-2-en-1-yl groups attached to the phosphorus via the oxygen atom. This second Sₙ2 displacement leads to the formation of the final phosphonate product and a 2-methylprop-2-en-1-yl halide. wikipedia.org
For allylic phosphites, such as this compound, the reaction with primary alkyl halides is understood to proceed via a bimolecular mechanism. cia.gov The intermediate phosphonium (B103445) salt is generally unstable and readily decomposes to the final products upon heating. wikipedia.org
Perkow Reactions and Their Synthetic Utility
When trialkyl phosphites react with α-haloketones, a competing reaction to the Michaelis-Arbuzov rearrangement can occur, known as the Perkow reaction. wikipedia.org This reaction leads to the formation of a dialkyl vinyl phosphate (B84403) and an alkyl halide, and is often considered a side-reaction in the synthesis of β-keto phosphonates. wikipedia.org
The mechanism of the Perkow reaction involves the nucleophilic addition of the phosphite to the carbonyl carbon of the α-haloketone, forming a zwitterionic intermediate. wikipedia.org This intermediate then rearranges, eliminating the halide ion to form a cationic species. Subsequent dealkylation by the halide anion results in the enol phosphate. wikipedia.org The choice between the Perkow and Arbuzov pathways is influenced by the nature of the halogen and the substituents on the ketone. nih.gov For instance, α-chloroketones tend to favor the Perkow product. wikipedia.org
Table 2: Illustrative Perkow Reaction of this compound
| α-Haloketone | Product: Bis(2-methylprop-2-en-1-yl) Vinyl Phosphate | Byproduct |
| Chloroacetone | Bis(2-methylprop-2-en-1-yl) prop-1-en-2-yl phosphate | 2-methylprop-2-en-1-yl chloride |
| 2-Chlorocyclohexanone | Bis(2-methylprop-2-en-1-yl) cyclohex-1-en-1-yl phosphate | 2-methylprop-2-en-1-yl chloride |
This table presents illustrative examples based on the general principles of the Perkow reaction.
Oxidation Processes of Phosphites to Phosphates
Trivalent phosphorus compounds, including this compound, are readily oxidized to their pentavalent counterparts. This oxidation converts the phosphite into the corresponding phosphate, tris(2-methylprop-2-en-1-yl) phosphate.
Various oxidizing agents can be employed for this transformation. Common methods include oxidation with air or oxygen, although this can be a slow process. google.com More reactive oxidizing agents like hydrogen peroxide can be used, sometimes in the presence of a catalyst. google.com The reaction with dinitrogen tetroxide is also an effective method for oxidizing trisubstituted phosphites to phosphates. google.com
Addition Reactions Involving the Unsaturated Alkenyl Moieties
The presence of three 2-methylprop-2-en-1-yl groups in the molecule introduces sites of unsaturation that can participate in various addition reactions, a reactivity that is distinct from the chemistry at the phosphorus center.
Cycloaddition Reactions
The alkenyl moieties of this compound can potentially undergo cycloaddition reactions. While specific studies on this compound are not extensively documented, the general reactivity of alkenes suggests that [4+2] (Diels-Alder) and [3+2] cycloadditions could be possible with suitable dienes or 1,3-dipoles, respectively. The feasibility and outcome of such reactions would depend on the specific reaction conditions and the nature of the reacting partner. For example, the Perkow reaction has been applied in syntheses that involve a secondary [4+3] cycloaddition. wikipedia.org
Radical Initiated Transformations
The reactivity of this compound in radical-initiated transformations is significantly influenced by the presence of the methallyl groups. These unsaturated moieties provide sites for radical addition, while the trivalent phosphorus atom can also participate in radical reactions.
Studies on the reactions of allylic and homoallylic phosphites with various radicals, such as t-butoxyl, ethoxyl, and methyl radicals, have been investigated using techniques like electron spin resonance (e.s.r.) spectroscopy. For instance, the closely related triallyl phosphite reacts with these radicals to form phosphoranyl radicals. These intermediates can then undergo two competing pathways: β-scission, which results in the formation of an allyl radical, or cyclization. rsc.org
In the case of triallyl phosphite, the phosphoranyl radical can cyclize to form a four-membered oxaphosphetanylmethyl radical. rsc.org However, research has shown that this compound (also known as tris-2-methylallyl phosphite) behaves differently. It does not yield a cyclized species under similar conditions. This difference in reactivity is attributed to steric inhibition from the methyl groups on the double bond, which hinder the intramolecular addition required for cyclization. rsc.org
The general mechanism for the reaction of a radical (R•) with an allylic phosphite involves the initial addition of the radical to the phosphorus atom to form a phosphoranyl radical intermediate. This intermediate can then undergo further reactions. While cyclization is sterically hindered for this compound, other radical-mediated transformations, such as polymerization or the formation of phosphonates through Arbuzov-type radical reactions, remain possibilities, although specific studies on these pathways for this particular compound are not extensively documented. The synthesis of phosphonates from phosphites can be achieved through various methods, including transition metal-catalyzed cross-coupling reactions and visible light-driven, photocatalyst-free Arbuzov-like reactions. researchgate.netorganic-chemistry.orgbeilstein-archives.org
Hydrolysis and Trans-esterification Kinetics
Hydrolysis Kinetics:
The hydrolysis of phosphites can proceed under acidic, basic, or neutral conditions, and the rate is significantly affected by the steric and electronic properties of the substituent groups. winona.edumdpi.com Generally, phosphites are sensitive to moisture. winona.edu
Computational studies on the hydrolysis of alkyl and aryl phosphites have shown that reactions under acidic and basic conditions are generally more thermodynamically favorable than under neutral conditions. winona.edu The stability of phosphites towards hydrolysis is influenced by the steric bulk of the substituents. For example, phosphites with bulky ortho-substituents on aryl groups exhibit significantly higher stability against hydrolysis. mdpi.com Given the branched nature of the 2-methylprop-2-en-1-yl group, it is expected that this compound would exhibit a degree of steric hindrance that could slow down the rate of hydrolysis compared to simpler, unbranched alkyl phosphites like trimethyl phosphite.
The hydrolysis of phosphonates and phosphinates has been studied more extensively, with research indicating that the rate of hydrolysis can be influenced by factors such as acid concentration and the structure of the ester. nih.gov For instance, in the acid-catalyzed hydrolysis of dialkyl phosphonates, isopropyl derivatives were found to hydrolyze faster than methyl esters. nih.gov
Below is a table showing comparative hydrolysis data for different phosphites to illustrate the effect of structure on stability.
| Phosphite Derivative | Conditions | Observation | Reference |
| Benzopinacolphosphites with tert-butyl groups in ortho-positions | Room Temperature and 90 °C | No signs of decomposition | mdpi.com |
| Unsubstituted Benzopinacolphosphite | Room Temperature and 90 °C | Significantly less stable than tert-butyl substituted derivatives | mdpi.com |
| Aromatic Phosphites vs. Aliphatic Phosphites | General | Aromatic structures exhibit a significantly slower decomposition rate | mdpi.com |
This table provides illustrative data for other phosphite compounds to demonstrate the impact of structure on hydrolytic stability, as specific kinetic data for this compound is not available.
Trans-esterification Kinetics:
Trans-esterification is a common reaction for phosphites, allowing for the exchange of the alkoxy groups with other alcohols. This reaction is often catalyzed by acids or bases. For example, sodium phenate has been used as a catalyst for the trans-esterification of triphenyl phosphite with various alcohols. google.com The reaction can be controlled by the amount of alcohol added and by distilling off the displaced alcohol to drive the equilibrium. google.com
The trans-esterification of dialkyl H-phosphonates with aliphatic alcohols can be achieved without a catalyst by carefully controlling the reaction conditions, such as temperature and the excess of the reacting alcohol. nih.gov This suggests that this compound could potentially undergo trans-esterification with other alcohols under appropriate thermal conditions. Chiral phosphoric acids have also been utilized as catalysts in intramolecular trans-esterification reactions of allylic alcohols. lookchem.com
The synthesis of various phosphonate esters can be achieved through trans-esterification followed by palladium-catalyzed coupling reactions. organic-chemistry.org While kinetic data for the trans-esterification of this compound is not specifically documented, the general principles suggest that it would be susceptible to this reaction, with the rate being influenced by the choice of catalyst, temperature, and the steric and electronic nature of the incoming alcohol. The phosphorylation of alcohols using phosphites can also be achieved using molecular iodine as a catalyst and hydrogen peroxide as an oxidant under mild conditions. acs.org
Coordination Chemistry of Tris 2 Methylprop 2 En 1 Yl Phosphite As a Ligand
Ligand Design Principles for Phosphite (B83602) Species
The design of phosphite ligands, P(OR)₃, for applications in coordination chemistry and catalysis hinges on the ability to tune their steric and electronic properties by modifying the organic substituents (R groups). alfachemic.com These ligands are generally characterized as being less electron-donating (weaker σ-donors) and stronger π-acceptors compared to their trialkylphosphine counterparts, P(R)₃. alfachemic.com This is due to the electron-withdrawing nature of the oxygen atoms, which influences the phosphorus lone pair and the energy of the P-O σ* orbitals involved in π-backbonding with the metal center. researchgate.net
Steric and Electronic Parameters of Tris(2-methylprop-2-en-1-yl) Phosphite
Specific, experimentally determined or computationally calculated steric and electronic parameters for this compound are not reported in the surveyed scientific literature.
To characterize a phosphite ligand like this compound, chemists would typically determine its Tolman cone angle (θ) and Tolman electronic parameter (TEP).
Steric Parameter (Tolman Cone Angle, θ): This parameter provides a measure of the steric bulk of a phosphorus ligand, defined as the solid angle of a cone that encompasses the ligand, with the metal at the apex. chemeurope.comwikipedia.org While cone angles for many common phosphite ligands are known (e.g., P(OCH₃)₃, 107°; P(OPh)₃, 128°), the value for this compound has not been published. chemeurope.comresearchgate.net It would be expected to be larger than that of trimethyl phosphite due to the bulkier methallyl groups.
Electronic Parameter (Tolman Electronic Parameter, TEP): The TEP quantifies the electron-donating or -withdrawing nature of a phosphorus ligand. It is determined experimentally by measuring the frequency of the A₁ symmetric C-O stretching vibration (ν(CO)) in a standard nickel complex, Ni(CO)₃L. umb.edu Stronger σ-donating ligands transfer more electron density to the metal, which engages in stronger π-backbonding with the CO ligands, weakening the C-O bond and lowering the ν(CO) frequency. umb.eduwikipedia.org A comprehensive search did not yield a TEP value or the corresponding ν(CO) data for a Ni(CO)₃ complex of this compound.
Influence of Alkenyl Substituents on Ligand Properties
The presence of alkenyl groups, such as the 2-methylprop-2-en-1-yl (methallyl) substituents, introduces a key feature: a carbon-carbon double bond within the ligand framework. This functionality can influence the ligand's properties in several ways, although specific studies on this compound are absent.
In principle, the double bond can:
Modify Electronic Properties: The electronic nature of the alkenyl group can subtly alter the σ-donor and π-acceptor characteristics of the phosphorus center compared to a saturated alkyl analogue.
Engage in Secondary Coordination: The pendant alkene moieties could potentially coordinate to the metal center in a hemilabile fashion. libretexts.org This type of interaction, where the alkene binds and detaches, can influence catalytic activity and reaction pathways. Research on other phosphine-alkene ligands has demonstrated the feasibility of such bidentate coordination, creating a chelate effect. core.ac.uk However, no studies confirming or analyzing this behavior for this compound have been found.
Synthesis and Characterization of Transition Metal Complexes
No specific publications detailing the synthesis and characterization of transition metal complexes containing this compound as a ligand were identified.
Generally, such complexes would be synthesized by reacting a suitable metal precursor with the phosphite ligand in a stoichiometric ratio. wikipedia.org For example, a platinum(II) complex could potentially be formed by reacting [PtCl₂(NCPh)₂] with two equivalents of the phosphite ligand. mdpi.com Similarly, a rhodium(I) carbonyl complex might be prepared from a precursor like [RhCl(CO)₂]₂ or by ligand substitution on Wilkinson's catalyst, [RhCl(PPh₃)₃]. wikipedia.orgwikipedia.orgbris.ac.uk
Characterization of these hypothetical complexes would rely on standard analytical techniques:
NMR Spectroscopy: ³¹P NMR would show a coordination shift for the phosphorus nucleus upon binding to the metal. ¹H and ¹³C NMR would confirm the structure of the methallyl groups.
Infrared (IR) Spectroscopy: For carbonyl or hydride complexes, IR spectroscopy would be crucial for identifying the ν(CO) or ν(M-H) stretching frequencies, respectively, which provides insight into the electronic environment of the metal center. researchgate.net
X-ray Crystallography: Single-crystal X-ray diffraction would provide definitive proof of the structure, including bond lengths, bond angles, and the coordination geometry around the metal center.
Complexes with Precious Metals (e.g., Palladium, Platinum, Gold, Rhodium)
Despite searching for complexes of this compound with palladium, platinum, gold, and rhodium, no specific examples with synthetic procedures or characterization data could be located in the scientific literature.
Complexes with Base Metals
Similarly, a thorough search for complexes of this compound with base metals such as iron, nickel, cobalt, or copper did not yield any specific, characterized examples.
Metal-Ligand Bonding Analysis and Electronic Structure
A detailed metal-ligand bonding analysis for complexes of this compound is not possible due to the lack of synthesized and characterized examples.
Stereochemistry and Isomerism in Phosphite Coordination Complexes
Geometrical Isomerism:
Geometrical isomerism, also known as cis-trans isomerism, occurs in square planar and octahedral complexes when there are different possible spatial arrangements of the ligands. libretexts.org For a monodentate ligand like this compound, represented as L, in an octahedral complex with the general formula [MA₄L₂] (where A is another ligand), two geometrical isomers are possible:
cis-isomer: The two phosphite ligands are adjacent to each other, at a 90° angle.
trans-isomer: The two phosphite ligands are opposite to each other, at a 180° angle.
Similarly, in a square planar complex of the type [MA₂L₂], cis and trans isomers can exist. The differentiation between these isomers is crucial as they often exhibit distinct physical properties, such as polarity and reactivity. For instance, the cis-isomer is generally polar, while the trans-isomer is often non-polar due to its symmetry. savemyexams.com
In complexes of the type [MA₃L₃], a different form of geometrical isomerism, facial (fac) and meridional (mer) isomerism, can occur.
fac-isomer: The three phosphite ligands occupy the corners of one triangular face of the octahedron.
mer-isomer: The three phosphite ligands are arranged in a plane that bisects the octahedron.
The table below illustrates the potential for geometrical isomerism in hypothetical complexes of this compound.
| Complex Formula | Coordination Geometry | Type of Isomerism | Isomers |
| [M(A)₄(P(OCH₂C(CH₃)=CH₂)₃)₂] | Octahedral | Cis-Trans | cis, trans |
| [M(A)₂(P(OCH₂C(CH₃)=CH₂)₃)₂] | Square Planar | Cis-Trans | cis, trans |
| [M(A)₃(P(OCH₂C(CH₃)=CH₂)₃)₃] | Octahedral | Facial-Meridional | fac, mer |
| Table 1: Potential Geometrical Isomers of this compound Complexes. |
Optical Isomerism:
Optical isomerism occurs when a molecule and its mirror image are non-superimposable. unacademy.com Such isomers are called enantiomers and have the ability to rotate the plane of polarized light. This type of isomerism is common in tetrahedral and octahedral complexes that lack a plane of symmetry. unacademy.comsavemyexams.com
For complexes containing this compound, optical isomerism can arise in several scenarios:
Propeller Chirality: In octahedral complexes with three bidentate ligands, such as [M(bidentate)₃], or even with unsymmetrical monodentate ligands, a "propeller" like arrangement can lead to chirality, resulting in Δ (delta) and Λ (lambda) enantiomers. youtube.com
The presence of the bulky 2-methylprop-2-en-1-yl groups in this compound can influence the stereochemistry of the resulting complexes by creating significant steric hindrance, which may favor the formation of one isomer over another.
Supramolecular Assembly and Metal-Organic Frameworks Incorporating Phosphite Ligands
The ability of molecules to self-assemble into larger, ordered structures is the foundation of supramolecular chemistry. Phosphite ligands, including allylic phosphites like this compound, can play a significant role in the construction of supramolecular assemblies and metal-organic frameworks (MOFs) due to their specific electronic and steric properties.
Supramolecular Assembly:
Supramolecular assemblies are formed through non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking. Phosphite ligands can be designed to participate in these interactions, leading to the formation of complex architectures. For instance, phosphite ligands have been incorporated into supramolecular structures that function as catalysts, where the assembly helps to create a specific microenvironment around the metal center, influencing the selectivity of the reaction. acs.org
One notable example involves the use of copper-based "nanojars," which are supramolecular coordination complexes capable of encapsulating anions like phosphite (HPO₃²⁻) through hydrogen bonding. acs.org While this example involves the phosphite anion rather than a neutral phosphite ligand, it demonstrates the potential of the phosphite functional group to direct supramolecular assembly.
The allyl groups of this compound could potentially engage in van der Waals interactions, contributing to the stability of a supramolecular structure. Furthermore, if the ligand were to undergo partial hydrolysis to generate P-OH groups, these could participate in hydrogen bonding.
Metal-Organic Frameworks (MOFs):
Metal-organic frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. samipubco.com While MOFs are most commonly built with carboxylate linkers, the use of phosphorus-based ligands like phosphonates and phosphines is a growing area of research. digitellinc.comnih.govresearchgate.net
Phosphonate-based MOFs are known for their high thermal and chemical stability due to the strong M-O-P bond. researchgate.net While direct incorporation of neutral phosphite ligands like this compound as primary linkers in a traditional MOF structure is less common, they can be introduced in several ways:
Post-Synthetic Modification: A pre-existing MOF can be functionalized with phosphite-containing groups. nih.gov
Encapsulation: Phosphite-metal complexes can be encapsulated within the pores of a MOF.
Mixed-Ligand Systems: A phosphite ligand could be used in conjunction with other linker molecules to modulate the properties of the resulting MOF.
The porous nature of MOFs makes them attractive for applications in gas storage, separation, and catalysis. samipubco.com The incorporation of phosphite ligands could introduce new functionalities, such as catalytic activity for specific organic transformations. The electronic properties of phosphites, being weak σ-donors and strong π-acceptors, can influence the electronic environment of the metal nodes in the MOF, potentially enhancing catalytic performance. alfachemic.comreddit.com
The table below summarizes the potential roles and characteristics of this compound in supramolecular and MOF chemistry based on the general behavior of phosphite ligands.
| Area | Role of this compound | Key Interactions/Features | Potential Applications |
| Supramolecular Assembly | Building block for self-assembled structures | Van der Waals forces (allyl groups), potential for H-bonding upon hydrolysis | Catalysis, host-guest chemistry |
| Metal-Organic Frameworks | Functionalizing agent (post-synthetic modification), encapsulated guest, co-ligand | Coordination to metal nodes, interaction with framework pores | Heterogeneous catalysis, gas separation |
| Table 2: Potential Roles of this compound in Supramolecular Chemistry and MOFs. |
While specific research on the use of this compound in these areas is not extensively documented, the principles established with other phosphite and phosphorus-based ligands provide a strong foundation for its potential applications in the design of novel functional materials.
Catalytic Applications of Tris 2 Methylprop 2 En 1 Yl Phosphite and Its Metal Complexes
Homogeneous Catalysis
Homogeneous catalysis, where the catalyst and reactants exist in the same phase, is a cornerstone of modern chemical synthesis. Phosphite (B83602) ligands are pivotal in this field, influencing the activity, selectivity, and stability of metal catalysts. However, extensive searches for the application of Tris(2-methylprop-2-en-1-yl) phosphite in this domain yielded no specific research findings.
Carbonylation reactions, involving the introduction of a carbonyl group into an organic molecule, are of significant industrial importance. Despite the known use of various phosphite ligands in processes such as the synthesis of methyl methacrylate (B99206), no studies were found that specifically document the use of this compound as a ligand in these transformations.
Cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. While phosphite ligands are frequently employed to modulate the reactivity of transition metal catalysts in these reactions, the literature search did not reveal any instances of this compound being utilized in cross-coupling methodologies nih.gov.
Hydrogenation and hydroformylation are fundamental catalytic processes for the reduction of unsaturated compounds and the synthesis of aldehydes, respectively. Rhodium and other transition metal complexes with phosphite ligands are often used as catalysts. However, no specific data or research articles were identified that describe the application of this compound in either hydrogenation or hydroformylation processes.
The development of chiral ligands for asymmetric catalysis is a major focus of contemporary research, enabling the synthesis of enantiomerically pure compounds. A search for chiral derivatives of this compound and their application in asymmetric catalysis did not yield any relevant results.
Heterogeneous Catalysis and Supported Catalysts
In heterogeneous catalysis, the catalyst is in a different phase from the reactants. This often involves supporting a catalytically active species on a solid material. While phosphites can be precursors for supported catalysts, such as nickel phosphide (B1233454) catalysts mdpi.com, there is no available information on the use of this compound for creating supported catalysts or its direct use in heterogeneous systems.
Photocatalysis and Photo-Redox Chemistry
Photocatalysis and photo-redox chemistry utilize light to drive chemical reactions, often employing photosensitizers and catalysts. While phosphites can participate in photoredox-catalyzed reactions, for example in C-P bond formation mdpi.compurdue.edu, no studies were found that specifically involve this compound in these applications nih.govsigmaaldrich.comchemrxiv.org.
Based on an extensive review of the available scientific literature, there is currently no documented evidence for the application of this compound or its metal complexes in the fields of homogeneous, heterogeneous, or photocatalysis as per the specified sub-sections.
Polymerization and Advanced Materials Research Involving Tris 2 Methylprop 2 En 1 Yl Phosphite
Role as a Polymerization Inhibitor and Stabilizer
The dual functionality of Tris(2-methylprop-2-en-1-yl) phosphite (B83602) allows it to act as both a polymerization inhibitor and a stabilizer, depending on the chemical environment and the nature of the monomer or polymer system.
Mechanisms of Polymerization Inhibition (e.g., for Vinyl Monomers)
Organic phosphites can influence free-radical polymerization processes. In the context of vinyl monomers, such as styrene (B11656) or acrylates, the inhibitory or retarding effect of a phosphite can be attributed to several mechanisms. Triphenyl phosphite, for instance, has been observed to act as an inhibitor in the polymerization of methyl methacrylate (B99206) initiated by molybdenum carbonyl, where it is believed to deactivate the initiating complex. rsc.org
For Tris(2-methylprop-2-en-1-yl) phosphite, the phosphorus center can react with radical species, effectively terminating or slowing down the propagation of polymer chains. The methallyl groups, containing a double bond, can also play a role. Allylic compounds are known to be effective chain transfer agents in radical polymerization, which can lead to retardation or inhibition. The reactivity of the methallyl group in radical reactions is a key factor.
Impact on Polymerization Kinetics and Thermodynamics
The thermodynamics of the polymerization, governed by the Gibbs free energy change (ΔG = ΔH - TΔS), are not directly altered by the inhibitor. However, the kinetic barrier to polymerization is effectively raised, meaning that higher temperatures or initiator concentrations might be required to achieve a desired polymerization rate. The presence of the phosphite can also influence the molecular weight and molecular weight distribution of the resulting polymer due to chain transfer and termination reactions.
Integration into Polymer Matrices as Additives
Phosphite esters are widely used as secondary antioxidants and processing stabilizers in a variety of polymers. life-trialkyl.euuvabsorber.comamfine.com this compound can be incorporated into polymer matrices to enhance their stability and long-term performance.
Mechanisms of Polymer Stabilization and Antioxidant Action
The primary role of phosphite stabilizers is to decompose hydroperoxides (ROOH), which are formed during the auto-oxidation of polymers and can lead to degradation through the formation of reactive radicals. amfine.comresearchgate.net The phosphite ester is oxidized to a phosphate (B84403) ester in the process, a more stable species. wikipedia.org This mechanism is illustrated by the general reaction:
P(OR)₃ + ROOH → (O=)P(OR)₃ + ROH
The efficiency of phosphites as stabilizers depends on their structure. acs.org Alkyl phosphites are generally more effective hydroperoxide decomposers than aryl phosphites. acs.org Therefore, the alkyl nature of the methallyl groups in this compound suggests it would be an effective secondary antioxidant.
Furthermore, some phosphites can exhibit synergistic effects when used in combination with primary antioxidants, such as hindered phenols. researchgate.net The phosphite protects the primary antioxidant from degradation during high-temperature processing, allowing it to remain effective for long-term thermal stability.
Effects on Polymer Processing and Long-Term Performance
During polymer processing at elevated temperatures, the presence of this compound can help to prevent chain scission and cross-linking reactions, thereby maintaining the melt viscosity and preventing discoloration of the polymer. amfine.com
The performance of phosphite stabilizers in polypropylene (B1209903) has been studied, showing that their effectiveness is related to both the chemistry of the trivalent phosphorus and the secondary reactions of their organic substituents. researchgate.net
Synthesis of Novel Polymeric Materials
The unsaturated nature of the methallyl groups in this compound opens up the possibility of using it as a monomer or comonomer in polymerization reactions to create novel functional polymers. Phosphorus-containing polymers are of interest for applications such as flame retardants, dental adhesives, and biomaterials. mdpi.comresearchgate.netrsc.org
The radical polymerization of unsaturated phosphorus-containing monomers is a common method to incorporate phosphorus into a polymer backbone or as a side chain. mdpi.comrsc.org The reactivity of the methallyl double bond in this compound would be crucial for its successful polymerization. While allyl monomers are generally less reactive in radical polymerization than vinyl monomers, they can be copolymerized with other monomers to introduce specific functionalities.
For instance, the copolymerization of vinyl phosphonate (B1237965) monomers has been extensively studied. mdpi.comresearchgate.net By analogy, this compound could potentially be copolymerized with monomers like acrylates or styrene to produce polymers with pendant phosphite groups. These pendant groups could then impart antioxidant properties to the entire polymer chain, offering a permanent and non-migrating stabilization solution. A patent exists for the preparation of tris(2-methallyl) phosphite, suggesting its utility in creating derivatives of triethyl phosphite for various applications, including as a chemical intermediate. google.com
Below is a table summarizing the potential effects of this compound based on the properties of related compounds.
| Property | Predicted Effect of this compound | Basis for Prediction (Related Compounds/Principles) |
| Polymerization Inhibition | Can act as a retarder or inhibitor for radical polymerization. | General behavior of phosphites and allyl compounds in radical systems. rsc.org |
| Polymer Stabilization | Functions as a secondary antioxidant by decomposing hydroperoxides. | Established mechanism for all phosphite esters. amfine.comresearchgate.net |
| Processing Stability | Improves melt stability and reduces discoloration. | Common application for phosphite stabilizers in polymers. amfine.com |
| Novel Polymer Synthesis | Can be used as a monomer to create phosphorus-containing polymers. | Reactivity of unsaturated phosphorus monomers in polymerization. mdpi.comrsc.org |
Phosphite-Containing Polymers
The synthesis of polymers containing phosphite moieties is a known approach to modify polymer properties. Typically, this involves the polymerization of monomers that have a phosphite group. These monomers can undergo polymerization through various mechanisms, depending on the nature of their polymerizable functional groups. In the case of this compound, the "2-methylprop-2-en-1-yl" groups (also known as methallyl groups) would be the sites for polymerization.
While general principles of polymer chemistry suggest that these methallyl groups could undergo free-radical or other forms of polymerization, specific studies documenting the homopolymerization of this compound, including reaction kinetics, polymer characterization, and material properties, are not found in the surveyed literature.
Copolymers and Hybrid Materials
Copolymerization is a versatile method to tailor the properties of materials by combining different monomer units. The incorporation of a phosphorus-containing monomer like this compound into a polymer chain with other comonomers could theoretically yield copolymers with a unique combination of properties. For instance, copolymerizing it with common monomers such as styrenes, acrylates, or methacrylates could result in materials with built-in flame retardancy or altered surface properties.
Hybrid materials, which involve the incorporation of inorganic or organic components into a polymer matrix, are another area where phosphorus compounds are of interest. However, specific research on the use of this compound to create such hybrid materials is not currently available.
Functional Coatings and Composites
The application of organophosphorus compounds in functional coatings and composites is a significant area of research. These compounds can act as flame retardants, adhesion promoters, or curing agents. Phosphites, in particular, are known to function as effective secondary antioxidants and can exhibit synergistic effects with other flame retardants. nih.gov For example, studies on other phosphite compounds, such as tris(1-methoxy-2,2,6,6-tetramethyl-4-piperidinyl) phosphite, have demonstrated significant flame-retardant synergy in polypropylene when combined with other additives. bohrium.com Similarly, tris(1-chloro-2-propyl) phosphate has been investigated for its flame retardant effects in rigid polyurethane foams. bohrium.comresearchgate.net
While these examples highlight the potential utility of phosphite compounds in functional materials, there is no specific data available on the performance of this compound in coatings or as a component in composite materials. Research detailing its effectiveness in these applications, including formulation details and performance metrics, remains to be published.
Advanced Spectroscopic and Analytical Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ³¹P NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of Tris(2-methylprop-2-en-1-yl) phosphite (B83602) in solution. By analyzing the magnetic properties of atomic nuclei, different NMR experiments provide a detailed map of the atomic connectivity and chemical environment.
¹H NMR would be used to identify the types and connectivity of protons in the molecule. The spectrum would be expected to show distinct signals for the vinyl protons (=CH₂) and the methylene (B1212753) protons (-CH₂-) of the 2-methylprop-2-en-1-yl groups, as well as the methyl protons (-CH₃). The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet), and coupling constants (J) would confirm the structure of the allyl moieties and their attachment to the phosphite core.
¹³C NMR provides information about the carbon skeleton. A proton-decoupled ¹³C NMR spectrum of Tris(2-methylprop-2-en-1-yl) phosphite would display separate signals for each chemically unique carbon atom. One would expect to see signals corresponding to the methyl carbons, the methylene carbons attached to the oxygen atoms, and the two distinct carbons of the double bond (C=CH₂). The chemical shifts of these carbons are indicative of their electronic environment. For instance, the carbon atoms in 2-methylpropene show chemical shifts at approximately 24 ppm for the methyl groups, 112 ppm for the =CH₂ carbon, and 142 ppm for the quaternary C= carbon. docbrown.info
³¹P NMR is particularly crucial for phosphorus-containing compounds. oxinst.com As ³¹P is a 100% abundant, spin-1/2 nucleus, it provides a sensitive probe into the chemical environment of the phosphorus atom. huji.ac.il For this compound, the ³¹P NMR spectrum would be expected to show a single resonance, confirming the presence of a single phosphorus environment. The chemical shift of this signal is highly characteristic of the trivalent phosphite ester functionality and would be expected in the typical range for trialkyl phosphites. For comparison, the ³¹P chemical shift of the structurally similar Tris(1-naphthyl) phosphite is reported at 130.7 ppm. researchgate.net
Interactive Data Table: Expected NMR Chemical Shift Ranges
| Nucleus | Functional Group | Expected Chemical Shift (δ) ppm Range | Multiplicity (Proton-Coupled) |
| ¹H | =CH ₂ | 4.5 - 5.5 | Multiplet |
| ¹H | -O-CH ₂- | 3.5 - 4.5 | Doublet |
| ¹H | -CH ₃ | 1.5 - 2.0 | Singlet |
| ¹³C | =C H₂ | 110 - 120 | Triplet |
| ¹³C | C =CH₂ | 135 - 145 | Singlet |
| ¹³C | -O-C H₂- | 60 - 70 | Triplet |
| ¹³C | -C H₃ | 20 - 30 | Quartet |
| ³¹P | P(OR)₃ | 120 - 140 | Multiplet |
Mass Spectrometry (MS) for Molecular and Fragment Analysis (e.g., LIFDI-MS, HRMS)
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby providing the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) would be employed to determine the precise molecular weight of this compound. HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, can measure m/z values with high accuracy (typically to within 5 ppm). nih.gov This allows for the unambiguous determination of the elemental formula from the exact mass, distinguishing it from other compounds with the same nominal mass. For this compound (C₁₂H₂₁O₃P), the exact mass can be calculated and compared to the experimental value to confirm its identity. The fragmentation patterns observed in the tandem MS (MS/MS) mode of HRMS can further elucidate the structure by showing the loss of the 2-methylprop-2-en-1-yl groups. The fragmentation of organophosphorus esters is often influenced by the substituent groups. mdpi.com
Liquid Injection Field Desorption/Ionization (LIFDI-MS) is a soft ionization technique particularly suited for analyzing reactive or thermally sensitive compounds, including many organometallic and organophosphorus compounds. rsc.orglinden-cms.de LIFDI minimizes fragmentation, typically yielding a prominent molecular ion peak ([M]⁺ or [M+H]⁺). This would be advantageous for confirming the molecular weight of this compound without the complication of extensive fragmentation that can occur with harder ionization methods like electron ionization (EI). The ability to perform LIFDI-MS under inert conditions also makes it ideal for air-sensitive samples. linden-cms.de
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" of the compound and are excellent for identifying the presence of specific functional groups.
IR Spectroscopy of this compound would be expected to show characteristic absorption bands. Key absorptions would include:
P-O-C stretching: Strong bands typically in the 1050-950 cm⁻¹ region.
C=C stretching: A band of medium intensity around 1650 cm⁻¹.
=C-H stretching: Bands appearing just above 3000 cm⁻¹.
C-H stretching (sp³): Bands appearing just below 3000 cm⁻¹.
=C-H bending (out-of-plane): Strong bands in the 900-800 cm⁻¹ region.
Raman Spectroscopy would complement the IR data. While P-O-C bonds show up in both, the C=C double bond, being more polarizable, would typically give a strong signal in the Raman spectrum. The symmetric vibrations of the molecule would also be more prominent. The combination of both IR and Raman spectra provides a more complete vibrational analysis of the molecule. aalto.fi
Interactive Data Table: Expected Vibrational Frequencies
| Functional Group | Vibration Type | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| P-O-C | Asymmetric Stretch | Strong, 1050-950 | Medium |
| C=C | Stretch | Medium, ~1650 | Strong, ~1650 |
| =C-H | Stretch | Medium, >3000 | Medium, >3000 |
| C-H (sp³) | Stretch | Strong, <3000 | Strong, <3000 |
| =C-H | Out-of-plane bend | Strong, 900-800 | Weak |
Chromatographic Techniques for Separation and Purity Assessment (e.g., GC-MS, HPLC-HRMS)
Chromatographic methods are essential for separating this compound from reaction mixtures or impurities and for assessing its purity.
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile and thermally stable compounds like many trialkyl phosphites. nih.govresearchgate.net The sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. cromlab-instruments.es The retention time is a characteristic property of the compound under specific GC conditions. The separated components are then introduced into a mass spectrometer for identification. The resulting mass spectrum provides molecular weight and structural information, allowing for definitive identification and purity assessment.
High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (HPLC-HRMS) is a powerful alternative, especially for less volatile or thermally sensitive compounds. Separation occurs in the liquid phase based on the compound's polarity and interaction with the column's stationary phase. The eluent is then passed into an HRMS detector. csic.es This hyphenated technique combines the high separation power of HPLC with the high mass accuracy and sensitivity of HRMS, making it an excellent tool for identifying and quantifying the target compound in complex mixtures. mdpi.com
X-ray Crystallography for Solid-State Structure Determination
If this compound can be obtained as a single crystal of sufficient quality, X-ray crystallography provides the most definitive structural information in the solid state. This technique involves diffracting X-rays off the crystal lattice to determine the precise three-dimensional arrangement of atoms. The resulting data includes bond lengths, bond angles, and torsional angles with very high precision. For example, in the crystal structure of a similar compound, Tris(1-naphthyl) phosphite, the P-O bond lengths were found to be between 1.609 and 1.643 Å, and the O-P-O bond angles varied from 94.73° to 101.91°, indicating a distorted trigonal–pyramidal geometry around the phosphorus atom. researchgate.net A similar analysis for this compound would provide an unambiguous confirmation of its molecular structure and reveal details about its solid-state conformation and intermolecular interactions.
Theoretical and Computational Chemistry Studies of Tris 2 Methylprop 2 En 1 Yl Phosphite
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like Tris(2-methylprop-2-en-1-yl) phosphite (B83602).
Electronic Structure: The electronic structure of a phosphite ester is characterized by the phosphorus(III) center, which possesses a lone pair of electrons. This lone pair is the highest occupied molecular orbital (HOMO) and is central to the molecule's nucleophilic character. The lowest unoccupied molecular orbital (LUMO) is typically associated with the σ* anti-bonding orbitals of the P-O bonds. The energy gap between the HOMO and LUMO is a critical determinant of the molecule's kinetic stability and reactivity. For Tris(2-methylprop-2-en-1-yl) phosphite, the presence of the allyl groups can influence the electronic structure through inductive and potentially hyperconjugative effects.
Reactivity Predictions: DFT calculations can be used to compute various reactivity descriptors. The molecular electrostatic potential (MEP) surface, for instance, would likely show a region of negative potential around the phosphorus atom, confirming its role as a nucleophilic center. researchgate.net Conversely, electrophilic sites can also be identified. Global reactivity indices such as chemical potential, hardness, and electrophilicity, derived from the HOMO and LUMO energies, provide quantitative measures of reactivity. researchgate.net For example, a lower HOMO-LUMO gap generally suggests higher reactivity. researchgate.net
Theoretical studies on similar phosphite esters have successfully predicted their antioxidant activity by analyzing these electronic properties. researchgate.net The ability of the phosphite to act as a radical scavenger and prevent the cleavage of hydroperoxides is directly related to its electronic structure. researchgate.netnih.gov Therefore, it is anticipated that quantum chemical calculations for this compound would reveal its potential as a nucleophile and antioxidant.
Table 8.1.1: Predicted Electronic Properties of this compound based on Analogous Compounds
| Property | Predicted Characteristic | Rationale based on Analogous Compounds |
| HOMO | Localized on the Phosphorus lone pair | A common feature of phosphite esters, indicating the center of nucleophilicity. lookchem.com |
| LUMO | Associated with P-O σ* orbitals | Typical for phosphites, defining the primary site for electron acceptance. |
| HOMO-LUMO Gap | Moderate | Influences the balance between kinetic stability and reactivity. |
| Molecular Electrostatic Potential (MEP) | Negative potential on Phosphorus | Confirms the nucleophilic nature of the phosphorus atom. researchgate.net |
Molecular Dynamics Simulations of Intermolecular Interactions
Molecular dynamics (MD) simulations are instrumental in understanding the behavior of molecules in a condensed phase, providing insights into intermolecular interactions, conformational dynamics, and bulk properties.
For this compound, MD simulations could be employed to study its interactions in various environments, such as in a polymer matrix where it might be used as a stabilizer. The simulations would typically use a force field, a set of parameters that describe the potential energy of the system as a function of its atomic coordinates. While a specific force field for this exact molecule may not be available, parameters could be derived from existing force fields for organophosphorus compounds or developed through quantum mechanical calculations. mdpi.comdntb.gov.ua
MD simulations can reveal how molecules of this compound interact with each other and with other molecules. Key interactions would include van der Waals forces and dipole-dipole interactions. The simulations can also shed light on the molecule's conformational flexibility, particularly the rotation around the P-O and C-O bonds. researchgate.net This is crucial for understanding how the molecule adapts its shape in different environments.
In the context of its role as a polymer stabilizer, MD simulations could model the diffusion of the phosphite within a polymer and its interaction with polymer chains and reactive species like hydroperoxides. rsc.org Such simulations can provide a molecular-level understanding of its stabilizing mechanism.
Table 8.2.1: Potential Applications of Molecular Dynamics Simulations for this compound
| Simulation Focus | Information Gained | Relevance |
| Bulk Liquid Simulation | Density, diffusion coefficient, radial distribution functions. | Understanding of the pure substance's physical properties. |
| Conformational Analysis | Preferred dihedral angles, conformational transitions. | Insight into the molecule's flexibility and shape. ifes.edu.br |
| Interaction with Polymers | Binding sites, interaction energies, diffusion within the matrix. | Elucidation of its role as a stabilizer in plastics. |
| Solvation in Different Solvents | Solvation free energy, solvent structure around the solute. | Prediction of solubility and behavior in solutions. |
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling is a powerful tool for investigating the detailed mechanisms of chemical reactions, including the identification of intermediates and the calculation of transition state energies.
For this compound, computational methods can be used to model various reactions it might undergo, such as oxidation, hydrolysis, and the Michaelis-Arbuzov or Perkow reactions. researchgate.netwikipedia.org DFT calculations are commonly used to map the potential energy surface of a reaction, allowing for the determination of activation energies and reaction enthalpies. researchgate.netresearchgate.net
For example, the oxidation of the phosphite to the corresponding phosphate (B84403) is a key reaction in its function as an antioxidant. wikipedia.org Computational modeling could elucidate the mechanism of this reaction, whether it proceeds through a radical mechanism or by direct reaction with an oxidizing agent. The transition state for such a reaction could be located, and its structure and energy would provide crucial information about the reaction rate. nih.gov
Similarly, the hydrolysis of this compound could be modeled to understand its stability in the presence of water. Studies on the hydrolysis of similar compounds like triethyl phosphate have shown that the reaction can proceed through different mechanisms, such as S_N2-type pathways. cdmf.org.br
Table 8.3.1: Predicted Reaction Pathways for this compound Amenable to Computational Modeling
| Reaction Type | Key Intermediates/Transition States | Information from Modeling |
| Oxidation | Phosphoranyl radical, transition state with oxidizing agent. | Activation energy, reaction mechanism, understanding of antioxidant activity. rsc.org |
| Hydrolysis | Pentacoordinate phosphorus transition state. | Reaction rates, stability in aqueous environments. cdmf.org.br |
| Michaelis-Arbuzov Reaction | Phosphonium (B103445) salt intermediate. | Product prediction, understanding of reactivity with alkyl halides. researchgate.net |
| Perkow Reaction | Oxaphosphirane intermediate. | Regioselectivity, competition with the Michaelis-Arbuzov reaction. researchgate.net |
Prediction of Spectroscopic Parameters and Conformational Analysis
Computational chemistry provides methods to predict various spectroscopic parameters, which can be invaluable for the identification and characterization of compounds. Conformational analysis is also a key aspect, as the observed properties are often an average over different conformations.
Spectroscopic Parameters: For this compound, DFT calculations can predict its vibrational (IR and Raman) spectra and its NMR chemical shifts. The calculated vibrational frequencies can aid in the assignment of experimental spectra. capes.gov.br The prediction of ³¹P NMR chemical shifts is particularly important for organophosphorus compounds. While accurate prediction can be challenging, scaling methods and the use of appropriate functionals and basis sets can lead to good agreement with experimental data. nih.govbeilstein-journals.orgdocumentsdelivered.comresearchgate.net The chemical shift is sensitive to the electronic environment of the phosphorus atom and can be used to monitor reactions.
Table 8.4.1: Computable Spectroscopic and Conformational Data for this compound
| Data Type | Computational Method | Predicted Information |
| ³¹P NMR Chemical Shift | DFT with GIAO method | Prediction of the chemical shift, aiding in structural elucidation. nih.govbeilstein-journals.org |
| ¹H and ¹³C NMR Chemical Shifts | DFT with GIAO method | Assignment of proton and carbon signals in the NMR spectra. |
| IR/Raman Frequencies | DFT frequency calculations | Vibrational modes, assisting in the interpretation of experimental spectra. capes.gov.br |
| Conformational Isomers | Potential energy surface scan, geometry optimization. | Identification of stable conformers and their relative energies. researchgate.net |
Future Research Directions and Emerging Applications
Development of Sustainable and Green Synthetic Routes
The synthesis of organophosphorus compounds, including phosphites, has traditionally relied on methods that often involve hazardous reagents like phosphorus trichloride (B1173362) and generate significant waste. rsc.orgnih.gov A primary future research direction is the development of green and sustainable synthetic pathways for Tris(2-methylprop-2-en-1-yl) phosphite (B83602). This aligns with the broader goals of green chemistry, which focuses on designing processes that minimize the use and generation of hazardous substances. sciencedaily.com
Future research will likely focus on:
Atom-Economical Reactions: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Alternative Energy Sources: Utilizing methods like ultrasound (sonochemistry) and microwave irradiation to promote reactions, which can lead to shorter reaction times, higher yields, and reduced energy consumption. rsc.orgresearchgate.net
Solvent-Free or Green Solvents: Developing syntheses that operate without solvents or use environmentally benign solvents like water. rsc.org
Mechanochemistry: Investigating solvent-free, mechanochemical processes, such as ball milling, which have shown promise for the sustainable production of reduced phosphorus compounds like phosphites from phosphate (B84403) precursors. nih.govacs.org This approach could circumvent the use of hazardous intermediates like white phosphorus. nih.govacs.org
Catalytic Routes: Employing catalysts to enable more efficient and selective transformations under milder conditions, reducing waste and energy input. rsc.org
Table 1: Comparison of Synthetic Approaches for Organophosphorus Compounds
| Approach | Traditional Methods | Emerging Green Methods | Key Advantages of Green Methods |
|---|---|---|---|
| Starting Materials | Phosphorus trichloride, White phosphorus rsc.orgnih.gov | Condensed phosphates, Dialkyl H-phosphonates rsc.orgnih.gov | Avoids highly toxic and hazardous reagents. |
| Energy Input | Often requires high temperatures (thermal process) rsc.org | Ultrasound, Microwaves, Mechanical energy rsc.orgresearchgate.net | Reduced energy consumption, faster reactions. |
| Solvents | Organic solvents | Solvent-free conditions or benign solvents (e.g., water) rsc.org | Minimizes volatile organic compound (VOC) emissions and waste. |
| Byproducts | Generation of toxic and corrosive byproducts rsc.orgresearchgate.net | Higher atom economy, less hazardous waste | Improved environmental profile and safety. |
Exploration of Novel Catalytic Transformations and Selectivity Enhancements
Phosphite esters are exceptionally versatile ligands in transition-metal catalysis due to their unique electronic properties and steric tunability. alfachemic.com They are weak sigma-donors and strong pi-acceptors, which can be fine-tuned by modifying the organic substituents. alfachemic.com Tris(2-methylprop-2-en-1-yl) phosphite is a prime candidate for use as a ligand in various catalytic systems.
Future research in this area should target:
Asymmetric Catalysis: The development of chiral variants or the use of this compound in combination with chiral metal centers for asymmetric reactions. Phosphite-containing ligands have achieved high enantioselectivities in Rh-catalyzed hydrogenation and Cu-catalyzed conjugate additions. acs.org
Hydroformylation: Investigating its performance in rhodium-catalyzed hydroformylation of olefins, a crucial industrial process for producing aldehydes. The steric and electronic properties of the phosphite ligand are critical for controlling activity and regioselectivity (n/iso ratio). mdpi.comnih.gov
Allylic Substitution: Applying it as a ligand in palladium-catalyzed allylic substitution reactions, which are powerful methods for C-C and C-heteroatom bond formation. narod.runih.govnih.gov The design of new P,N-hybrid ligands containing a phosphite moiety has shown great promise in this area. narod.runih.gov
Selectivity Enhancement: A key challenge is designing the ligand structure to achieve high selectivity. For this compound, research could explore how its specific cone angle and electronic parameters influence the outcome of catalytic transformations compared to other phosphite ligands. The modular nature of phosphite synthesis allows for the creation of ligand libraries to screen for optimal performance in specific reactions. acs.orgcore.ac.uk
Table 2: Performance of Phosphite Ligands in Asymmetric Catalysis
| Catalytic Reaction | Metal Catalyst | Ligand Type | Achieved Selectivity (Example) | Reference |
|---|---|---|---|---|
| Asymmetric Hydrogenation | Rhodium | Chiral Diphosphite | Up to 98.2% ee | acs.org |
| Allylic Alkylation | Palladium | Chiral P,N-Phosphite | Up to 85% ee | nih.gov |
| Allylic Sulfonylation | Palladium | Chiral P,N-Phosphite | Up to 97% ee | nih.gov |
| Hydroformylation | Rhodium | Phosphine-Phosphite | High branch selectivity | nih.gov |
Design of Advanced Functional Materials with Tunable Properties
The presence of three polymerizable methallyl groups makes this compound an attractive monomer or cross-linking agent for the synthesis of novel phosphorus-containing polymers. These materials are gaining interest for a wide range of applications due to their unique properties. mdpi.comnih.gov
Future research directions include:
Polymer Synthesis: Developing controlled polymerization techniques to create polymers with well-defined molecular weights and low dispersity. This could involve free-radical polymerization or copolymerization of the methallyl groups with other vinyl monomers.
Tunable Properties: Exploring how the incorporation of the phosphite moiety into a polymer backbone or as a pendant group affects the material's properties. This includes thermal stability, flame retardancy, biodegradability, and refractive index. Polyphosphoesters, for instance, are known for their biodegradability, which can be tuned by altering the polymer backbone. mdpi.com
Biomaterials: Designing biocompatible and biodegradable polymers for biomedical applications. Phosphorus-containing polymers are being investigated for use in drug delivery, tissue engineering, and as coatings for medical devices like coronary stents to improve biocompatibility. mdpi.comnih.gov
Polymer Stabilizers: Investigating the role of polymers derived from this compound or the monomer itself as stabilizers (antioxidants) for other plastics. Phosphite antioxidants are effective in protecting polymers from degradation during high-temperature processing. nih.govresearchgate.net They function as secondary antioxidants by decomposing hydroperoxides. researchgate.net
Table 3: Examples of Phosphorus-Containing Polymers and Their Properties
| Polymer Type | Key Property | Potential Application | Reference |
|---|---|---|---|
| Polyphosphazenes | Biostability, Tunable Degradability | Drug delivery, Medical device coatings | mdpi.com |
| Polyphosphoesters | Biodegradability, Biocompatibility | Therapeutic applications, Resemble nucleic acid backbone | mdpi.comnih.gov |
| Polyphosphonates | Tunable Hydrolysis Rates | Materials with controlled degradation | mdpi.com |
| Polymers with Pendant Phosphorylcholine | Biomimetic, Reduces Biofouling | Artificial joints, Biosensors, Contact lenses | nih.gov |
Applications in Specialized Chemical Technologies
Beyond catalysis and materials science, the unique reactivity of this compound opens doors to specialized chemical technologies.
Antioxidants for Polymers: There is a significant commercial market for phosphite antioxidants used in plastics like polyolefins and polymer alloys. researchgate.netsiigroup.com Future work could assess the efficacy of this compound as a process stabilizer, particularly its synergistic effects when combined with primary antioxidants like hindered phenols. nih.gov Its polymerizable nature might also allow it to be incorporated permanently into the polymer matrix, preventing leaching.
Agricultural Chemicals: Phosphite salts are used in agriculture as biostimulants to promote plant growth and as fungicides. mdpi.comresearchgate.netfrontiersin.orgnih.gov Research could explore derivatives of this compound or its hydrolysis products for these applications. The high solubility and mobility of phosphites in plants make them effective in these roles. mdpi.comfrontiersin.org
Flame Retardants: Organophosphorus compounds are widely used as flame retardants. The phosphorus moiety can act in both the gas phase (radical trapping) and condensed phase (char formation). The potential of this compound as a reactive flame retardant, which can be chemically bound into a polymer matrix to enhance durability and prevent migration, is a significant area for future investigation.
Interdisciplinary Research Integrating Phosphite Chemistry
The study of phosphites is increasingly crossing traditional disciplinary boundaries, creating opportunities for novel discoveries. nih.gov
Prebiotic Chemistry: The "phosphorus puzzle"—how phosphorus was incorporated into the first life forms on early Earth—is a major question in origin-of-life research. Soluble and reactive phosphites are considered more plausible prebiotic phosphorus sources than insoluble phosphate minerals. kennesaw.edukennesaw.edu Studying the reactivity of specific phosphite esters like this compound under simulated prebiotic conditions (e.g., thermal condensation, reactions with simple organic molecules) could provide insights into the formation of organophosphorus compounds, a key step towards life. kennesaw.edunih.gov
Biomimetic Chemistry: The design of materials and systems that mimic biological processes is a burgeoning field. Phosphorus-containing polymers are often used to create biomimetic surfaces that can control biological interactions, such as reducing protein adsorption and cell adhesion on medical implants. nih.gov this compound could serve as a foundational building block for creating such advanced, functional biomaterials.
Environmental Chemistry: The development of environmentally friendly phosphite-based fungicides and fertilizers contributes to sustainable agriculture by potentially reducing soil fixation issues associated with traditional phosphate fertilizers and mitigating eutrophication. researchgate.netfrontiersin.orgnih.gov Future interdisciplinary research involving chemistry, biology, and environmental science will be crucial to fully realize and optimize these benefits.
Q & A
Q. What protocols ensure reproducibility in kinetic studies of phosphite oxidation?
- Methodological Answer :
- Standardize oxygen uptake measurements using respirometers or FTIR gas analysis.
- Control variables (temperature, O₂ partial pressure) via automated reaction calorimeters.
- Share detailed experimental metadata (e.g., reaction vessel geometry, stirring rates) in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
